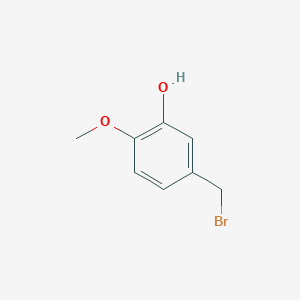
Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11ClO4 It is a derivative of phenylpropanoic acid and contains a chloro and methoxy group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-chloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
化学反応の分析
Types of Reactions
Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-hydroxy-2-methoxyphenyl)-3-oxopropanoate.
Reduction: Methyl 3-(4-chloro-2-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Methyl 3-(4-substituted-2-methoxyphenyl)-3-oxopropanoate.
科学的研究の応用
Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The carbonyl group can also form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate
- Methyl 3-(4-chloro-2-hydroxyphenyl)-3-oxopropanoate
- Methyl 3-(4-chloro-2-ethoxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both chloro and methoxy groups on the aromatic ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to other similar compounds. The methoxy group can enhance the compound’s solubility and stability, while the chloro group can increase its electrophilicity, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC名 |
methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10-5-7(12)3-4-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
InChIキー |
ADONXYNPLLHWTG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)










![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)


